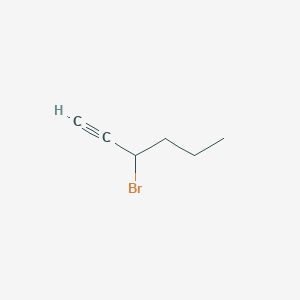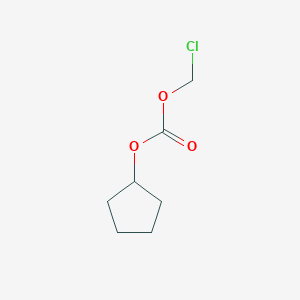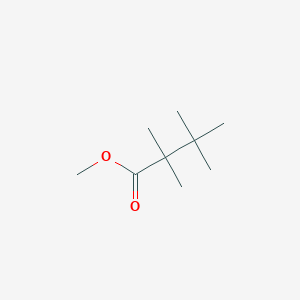![molecular formula C14H14O2 B14661984 1,4-Bis[(but-2-yn-1-yl)oxy]benzene CAS No. 38457-29-3](/img/structure/B14661984.png)
1,4-Bis[(but-2-yn-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C14H14O2 It is characterized by a benzene ring substituted with two but-2-yn-1-yloxy groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} ]
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted derivatives with amine or thiol groups
科学的研究の応用
1,4-Bis[(but-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,4-Bis[(but-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its alkyne groups. These groups can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but with ethylhexyl groups instead of but-2-yn-1-yl groups.
1,4-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar structure but with prop-2-yn-1-yl groups.
1,4-Bis[(4-aminophenoxy)benzene]: Contains amino groups instead of alkyne groups.
Uniqueness
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is unique due to its alkyne groups, which provide distinct reactivity compared to similar compounds with different substituents. This reactivity makes it valuable in various chemical transformations and applications.
特性
CAS番号 |
38457-29-3 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
1,4-bis(but-2-ynoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,11-12H2,1-2H3 |
InChIキー |
MHKBSQQMZUSIQP-UHFFFAOYSA-N |
正規SMILES |
CC#CCOC1=CC=C(C=C1)OCC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


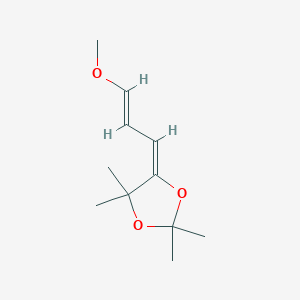
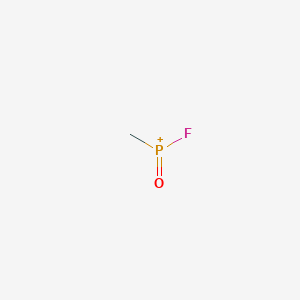
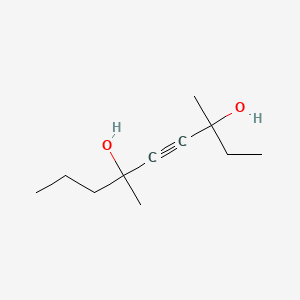

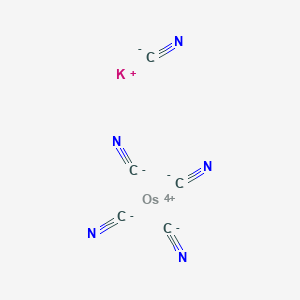

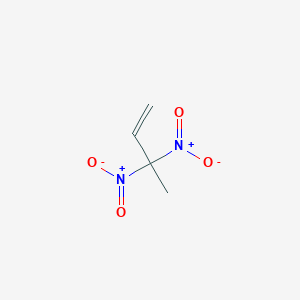
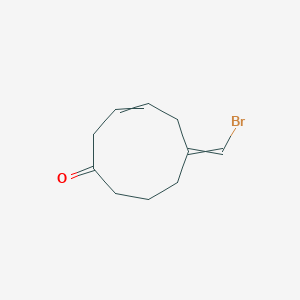
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


